2,3,4,5-Tetrahydropyridine-3-carbonitrile

Description

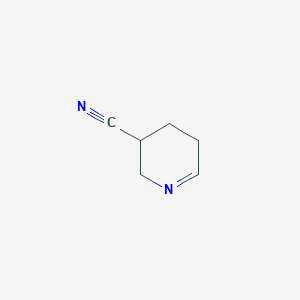

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h3,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMVNUINKQRUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30710569 | |

| Record name | 2,3,4,5-Tetrahydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30710569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140438-51-3 | |

| Record name | 2,3,4,5-Tetrahydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30710569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2,3,4,5 Tetrahydropyridine 3 Carbonitrile Formation and Reactivity

Analysis of Rate-Determining Steps and Catalytic Influences

A variety of catalysts have been employed to promote the synthesis of tetrahydropyridine (B1245486) derivatives, highlighting the influence of catalysis on this reaction. While ammonium (B1175870) acetate (B1210297) can act as a catalyst for the initial Knoevenagel condensation, other catalysts have been shown to be effective in similar multicomponent reactions. nih.govufms.br

Catalytic Influences in Tetrahydropyridine Synthesis:

| Catalyst Type | Example Catalyst | Role in Synthesis | Reference |

| Organocatalyst | Quinine-derived squaramide | Efficiently catalyzes the triple-domino Michael/aza-Henry/cyclization reaction to provide tetrahydropyridines with high enantiomeric excess. nih.govnih.gov | nih.govnih.gov |

| Lewis Acid | Iodine | Catalyzes the five-component reaction of anilines, benzaldehydes, and ethyl acetoacetate (B1235776) to form highly functionalized tetrahydropyridines. nih.gov | nih.gov |

| Solid Acid Catalyst | Nano-sphere silica (B1680970) sulfuric acid | Used for the efficient one-pot multicomponent synthesis of 1,2,3,4-tetrahydropyridines. researchgate.net | researchgate.net |

| Bifunctional Organocatalyst | Ionic liquid-supported (S)-proline | Promotes the one-pot, five-component reaction to afford highly functionalized tetrahydropyridines with excellent diastereo- and enantioselectivities. mdpi.com | mdpi.com |

This table illustrates the diverse range of catalysts that can influence the synthesis of tetrahydropyridine derivatives.

The choice of catalyst can significantly impact the reaction efficiency, yield, and stereochemical outcome. For instance, organocatalysts like quinine-derived squaramide are particularly effective in controlling the stereochemistry of the newly formed chiral centers. nih.govnih.gov

Stereochemical Control and Regioselectivity in Synthesis Mechanisms

The multicomponent synthesis of substituted tetrahydropyridines often generates multiple stereogenic centers, making stereochemical control a critical aspect of the reaction mechanism. The observed high stereoselectivity in these reactions indicates that the formation of the transient intermediates and the final product proceeds in a well-defined three-dimensional arrangement. nih.gov

X-ray diffraction analysis of the isolated 2-hydroxypiperidine intermediate has confirmed the stereoselective nature of the initial fast domino sequence. nih.gov This stereoselectivity is carried through the subsequent slow dehydration and isomerization steps to yield a stereochemically defined tetrahydropyridine product. nih.gov

The use of chiral organocatalysts has emerged as a powerful strategy for achieving high levels of stereochemical control in the synthesis of tetrahydropyridines. For example, a quinine-derived squaramide has been shown to efficiently catalyze a triple-domino reaction to produce tetrahydropyridines with three contiguous stereogenic centers in good yields and with excellent enantiomeric excesses. nih.govnih.gov Similarly, a bifunctional C2-symmetric ionic liquid-supported (S)-proline organocatalyst has been developed for the one-pot, five-component synthesis of highly functionalized tetrahydropyridines, achieving outstanding diastereo- and enantioselectivities. mdpi.com

The regioselectivity of these reactions, which determines the specific arrangement of substituents on the tetrahydropyridine ring, is dictated by the sequence of bond-forming events in the domino cascade. The initial Knoevenagel condensation, followed by Michael addition and Mannich reaction, establishes the core framework and the relative positions of the substituents. nih.gov

Stereochemical Research on 2,3,4,5 Tetrahydropyridine 3 Carbonitrile and Its Stereoisomers

Diastereoselective and Enantioselective Synthetic Approaches

The synthesis of specific stereoisomers of 2,3,4,5-tetrahydropyridine-3-carbonitrile is a significant challenge that requires precise control over the formation of chiral centers. While literature directly focusing on this specific molecule is limited, principles from related heterocyclic syntheses can be applied.

Diastereoselective Synthesis: Diastereoselectivity in the synthesis of substituted tetrahydropyridines can often be achieved through cyclization reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the product. For instance, the reduction of a substituted pyridine (B92270) precursor can lead to the formation of multiple diastereomers. The choice of reducing agent and reaction conditions plays a pivotal role in the diastereomeric ratio of the resulting tetrahydropyridine (B1245486).

In analogous systems, such as the synthesis of 2,3,6-trisubstituted tetrahydropyran-4-ones, Prins cyclizations have been shown to be highly diastereoselective. nih.gov This methodology involves the stereoselective construction of a cyclization precursor, which then transfers its stereochemistry with high fidelity to the final heterocyclic product. nih.gov A similar strategy could be envisioned for this compound, where a chiral acyclic precursor is cyclized to form the desired diastereomer.

Enantioselective Synthesis: Enantioselective approaches aim to produce a single enantiomer of a chiral compound. For tetrahydropyridine derivatives, catalytic asymmetric hydrogenation is a powerful tool. nih.gov Iridium-based catalysts, such as those containing chiral phosphine (B1218219) ligands like UbaPHOX, have been successfully employed in the asymmetric hydrogenation of related unsaturated nitrogen-containing heterocycles. nih.gov These catalysts create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other, often with high enantiomeric excess (ee). nih.gov

The general approach would involve the synthesis of a prochiral dihydropyridine-3-carbonitrile precursor, which is then subjected to asymmetric hydrogenation to introduce chirality at the 3-position and potentially other centers. The success of such an approach would be highly dependent on the catalyst system and the substitution pattern on the pyridine ring.

Table 1: Representative Enantioselective Hydrogenation Data for a Related System Note: This data is for the asymmetric hydrogenation of 3,3-diarylallyl phthalimides to 3,3-diarylpropyl amines, demonstrating the effectiveness of the Ir-UbaPHOX catalyst system in a related transformation.

| Entry | Substrate | Catalyst | Enantiomeric Excess (ee) | Reference |

| 1 | N-(3,3-diphenylallyl)phthalimide | [Ir(cod)(UbaPHOX)]BF4 | 99% | nih.gov |

| 2 | N-(3-phenyl-3-(p-tolyl)allyl)phthalimide | [Ir(cod)(UbaPHOX)]BF4 | 98% | nih.gov |

| 3 | N-(3-(4-chlorophenyl)-3-phenylallyl)phthalimide | [Ir(cod)(UbaPHOX)]BF4 | 99% | nih.gov |

Conformational Dynamics and Energetics of this compound Rings

The 2,3,4,5-tetrahydropyridine ring is a partially saturated heterocycle and, as such, is not planar. It can adopt several conformations, with the half-chair and envelope forms being the most common. The presence of a nitrile group at the 3-position significantly influences the conformational equilibrium.

The nitrile group is sterically demanding and can exert a notable electronic effect. In a half-chair conformation, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. The preferred conformation will be the one that minimizes steric strain. It is generally expected that the nitrile group at the C-3 position would preferentially occupy a pseudo-equatorial position to reduce steric interactions with the rest of the ring.

Computational studies on related tetrahydropyridine derivatives can provide insight into the energetic differences between various conformations. For the parent 2,3,4,5-tetrahydropyridine, the energy barrier to ring inversion is relatively low. However, the introduction of a substituent like a carbonitrile group can increase this barrier and favor one conformation over others.

Table 2: Calculated Conformational Energies for a Model 3-Substituted Tetrahydropyridine Note: This is a hypothetical table to illustrate the expected energetic differences. Actual values would require specific computational studies.

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

| Half-Chair | Pseudo-equatorial CN | 0.0 |

| Half-Chair | Pseudo-axial CN | 1.5 - 2.5 |

| Envelope | - | > 3.0 |

Studies on Sigmatropic Rearrangements involving Tetrahydropyridine-3-carbonitrile Structures

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.org While there is no direct literature on sigmatropic rearrangements involving this compound, the embedded imine functionality (C=N bond) within the ring suggests the potential for such reactions under appropriate conditions.

A plausible sigmatropic rearrangement for a related system would be a libretexts.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org For example, if an allylic group were attached to the nitrogen atom of a dihydropyridine (B1217469) precursor, a libretexts.orgwikipedia.org-aza-Wittig type rearrangement could occur. wikipedia.org This would involve the migration of the allylic group from the nitrogen to the C-2 position of the ring.

Another possibility is a wikipedia.orgwikipedia.org-sigmatropic rearrangement, such as the Claisen or Cope rearrangements, if the appropriate unsaturated substituents are present on the tetrahydropyridine ring. wikipedia.orglibretexts.orgchadsprep.com For instance, a 2-allyloxy-dihydropyridine derivative could potentially undergo a wikipedia.orgwikipedia.org-Claisen rearrangement. The feasibility of these reactions would depend on the specific substitution pattern and the reaction conditions (thermal or photochemical).

These rearrangements are often highly stereospecific, proceeding through a well-defined cyclic transition state. The stereochemistry of the starting material would, therefore, directly influence the stereochemistry of the rearranged product.

Table 3: Classes of Sigmatropic Rearrangements Potentially Applicable to Tetrahydropyridine Scaffolds

| Rearrangement Type | Description | Potential Substrate Feature |

| wikipedia.orgwikipedia.org-Shift | Migration of a group over a 3-atom system. libretexts.org | Requires an appropriate migrating group and pi-system. |

| wikipedia.orgchadsprep.com-Shift | Migration of a group over a 5-atom system. libretexts.orglibretexts.org | Could occur in a dihydropyridine precursor. |

| libretexts.orgwikipedia.org-Aza-Wittig | Rearrangement of an N-allyl amine derivative. wikipedia.org | An N-allylic tetrahydropyridine precursor. |

| wikipedia.orgwikipedia.org-Claisen | Rearrangement of an allyl vinyl ether or related system. wikipedia.orglibretexts.orgchadsprep.com | A tetrahydropyridine with an allyloxy substituent adjacent to the double bond. |

Chemical Transformations and Synthetic Utility of 2,3,4,5 Tetrahydropyridine 3 Carbonitrile Analogues

Role as a Versatile Synthetic Building Block in Heterocyclic Synthesis

Analogues of 2,3,4,5-tetrahydropyridine-3-carbonitrile are pivotal precursors in the construction of various nitrogen-containing heterocyclic systems. The imine functional group within the tetrahydropyridine (B1245486) ring is a key reactive site, readily participating in reactions with a variety of nucleophiles and electrophiles.

One of the most common applications is in condensation reactions. For instance, 2,3,4,5-tetrahydropyridine itself is known to condense with β-ketoesters and β-ketoacids. orgsyn.org This reactivity is harnessed in multicomponent reactions to build complex molecular architectures in a single step. A notable example is the four-component synthesis of substituted 1,4,5,6-tetrahydropyridines from alkylidenemalononitriles, 3-oxopropanecarboxylates, aldehydes, and ammonium (B1175870) acetate (B1210297). nih.gov This reaction proceeds through a domino process, forming multiple carbon-carbon and carbon-nitrogen bonds in one pot to yield highly functionalized tetrahydropyridine derivatives. nih.gov

The general strategy often involves the initial formation of a more complex acyclic intermediate that subsequently undergoes intramolecular cyclization. For example, the reaction can be hypothesized to proceed through a Michael addition, followed by a Mannich reaction to form a polysubstituted pentanoic acid derivative, which then cyclizes and dehydrates to afford the final tetrahydropyridine product. nih.gov The versatility of this approach allows for the introduction of diverse substituents onto the heterocyclic core by simply varying the starting materials.

Furthermore, the imine moiety can be a precursor to other functional groups, expanding its synthetic utility. Imines are known to react with dienes in aza-Diels-Alder reactions to form tetrahydropyridine derivatives, demonstrating another pathway to this important heterocyclic core. wikipedia.org

Annulation and Fusion Reactions leading to Novel Polycyclic Systems

The tetrahydropyridine ring, particularly when appropriately functionalized, serves as an excellent foundation for the construction of fused and bridged polycyclic systems. Annulation reactions, where a new ring is formed onto the existing tetrahydropyridine core, are a powerful strategy for increasing molecular complexity and accessing novel chemical space.

Research has demonstrated the synthesis of 1,4,5,6-tetrahydropyridines through multicomponent reactions that lead to highly substituted products. nih.gov These products, containing multiple reactive sites, are ideal candidates for subsequent cyclization reactions to form polycyclic structures. For instance, the presence of cyano and ester groups, as might be found in analogues of this compound, provides handles for further chemical manipulation and ring-forming reactions.

The formation of a polysubstituted 2-hydroxypiperidine as a key intermediate has been identified in some of these multicomponent reactions. nih.gov This intermediate can then undergo dehydration to form the tetrahydropyridine. nih.gov The isolation and characterization of such intermediates provide valuable insight into the reaction mechanism and allow for the strategic design of annulation sequences. The controlled dehydration of these intermediates can be a critical step in the stereoselective synthesis of the desired polycyclic systems. nih.gov

The following table summarizes a selection of starting materials used in a four-component reaction to synthesize substituted 1,4,5,6-tetrahydropyridines, which can be precursors to polycyclic systems.

| Aldehyde | Alkylidenemalononitrile | 3-Oxopropanecarboxylate | Product Yield (%) |

| Benzaldehyde | Benzylidenemalononitrile | Ethyl 3-oxopropanecarboxylate | 44-90 |

| 4-Chlorobenzaldehyde | (4-Chlorobenzylidene)malononitrile | Methyl 3-oxopropanecarboxylate | Moderate |

Data sourced from a study on the stereoselective formation of tetrahydropyridines. nih.gov

Modifications and Functionalization at Peripheral Sites of the Tetrahydropyridine Ring

Beyond the inherent reactivity of the imine group, the peripheral positions of the this compound ring system offer numerous opportunities for modification and functionalization. These modifications are crucial for fine-tuning the steric and electronic properties of the molecule, which is particularly important in medicinal chemistry and materials science.

Suzuki coupling reactions have been successfully employed to introduce aryl and vinyl substituents onto the tetrahydropyridine ring. organic-chemistry.org This is typically achieved by converting a lactam precursor into a vinyl triflate, which then participates in the palladium-catalyzed cross-coupling reaction with a suitable boronic acid or boronate ester. organic-chemistry.org This method provides a powerful tool for creating a diverse range of substituted tetrahydropyridines with high yields under mild conditions. organic-chemistry.org

Another approach to functionalization involves the dehydrogenation of the corresponding piperidine (B6355638) derivatives. A combination of a strong base like lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) can effectively convert amides into enamides, which are structurally related to tetrahydropyridines. organic-chemistry.org The resulting enamides can then undergo various transformations, showcasing their synthetic utility. organic-chemistry.org

Furthermore, palladium-catalyzed cyclization-Heck reactions of allenamides have been developed to construct functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines. organic-chemistry.org These products contain both an endocyclic enamine and an exocyclic double bond, providing two distinct points for further chemical manipulation and the introduction of additional functional groups. organic-chemistry.org

Preparation of Compound Libraries for Research Purposes

The efficient synthesis of diverse compound libraries is a cornerstone of modern drug discovery and chemical biology. The this compound scaffold is an attractive core for library synthesis due to the versatility of its chemistry and the accessibility of its starting materials.

Multicomponent reactions are particularly well-suited for the rapid generation of compound libraries. nih.gov By systematically varying the different starting components in a multicomponent reaction, a large number of structurally diverse analogues can be synthesized in a time- and resource-efficient manner. For example, a four-component reaction utilizing a variety of aldehydes, alkylidenemalononitriles, and 3-oxopropanecarboxylates can quickly produce a library of substituted tetrahydropyridines. nih.gov

The process of creating a compound library often involves parallel synthesis techniques where multiple reactions are run simultaneously. The resulting compounds can then be purified and stored, often in standardized formats like SDF (structure-data file), for subsequent screening in biological assays or for other research purposes. youtube.com The generation of such libraries is crucial for exploring structure-activity relationships (SAR) and identifying new lead compounds with desired biological activities. The ability to create large and diverse chemical libraries based on the tetrahydropyridine scaffold underscores its importance in medicinal chemistry research. researchgate.net

Advanced Theoretical and Computational Studies on 2,3,4,5 Tetrahydropyridine 3 Carbonitrile

Density Functional Theory (DFT) Applications for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like 2,3,4,5-Tetrahydropyridine-3-carbonitrile, DFT calculations would be instrumental in predicting its fundamental electronic and spectroscopic properties.

Researchers typically employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d,p)) to perform geometry optimization. ekb.egnih.gov This process determines the most stable three-dimensional arrangement of atoms in the molecule. From the optimized structure, a wealth of information can be derived.

Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally implies higher reactivity. nih.gov Furthermore, DFT can generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution and are used to predict sites susceptible to electrophilic and nucleophilic attack. chemscene.com

Spectroscopic properties are also a major application of DFT. By calculating vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. chemrxiv.org Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, which allows for the prediction of the UV-Visible absorption spectrum. mdpi.com These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.

Table 1: Hypothetical DFT-Calculated Parameters for this compound This table is illustrative and based on typical values for similar heterocyclic compounds, as specific data for the target molecule is not available in the searched literature.

| Parameter | Predicted Value/Information | Significance |

|---|---|---|

| Optimized Geometry | Pseudo-chair or boat conformation | Determines the molecule's stable 3D shape. |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | ~ -1.0 eV | Indicates the energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ~ 5.5 eV | Reflects chemical reactivity and stability. nih.govnih.gov |

| Dipole Moment | ~ 3.5 D | Measures the overall polarity of the molecule. |

| Key IR Frequencies | C≡N stretch (~2240 cm⁻¹), C=N stretch (~1650 cm⁻¹), N-H bend (~1600 cm⁻¹) | Used to identify functional groups and confirm structure via IR spectroscopy. |

| First Electronic Transition (λmax) | ~ 230 nm | Predicted by TD-DFT, corresponds to the main absorption in the UV-Vis spectrum. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor. chemscene.comrsc.org

An MD simulation begins with a starting geometry, often obtained from DFT calculations, and applies a force field (like GROMACS or AMBER) to calculate the forces between atoms and their subsequent motion according to Newton's laws. nih.gov These simulations are run for nanoseconds or longer to observe the dynamic behavior of the molecule.

One of the primary applications would be conformational analysis. The tetrahydropyridine (B1245486) ring is not planar and can adopt various conformations, such as chair, boat, or twist-boat forms. researchgate.net MD simulations can explore the transitions between these conformations and determine their relative populations at a given temperature, providing a dynamic picture that static calculations cannot.

Furthermore, MD is essential for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water), one can analyze the formation and lifetime of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules. researchgate.net In the context of drug design, MD simulations are used to model the interaction between a ligand (the molecule) and a protein's binding site, assessing the stability of the complex and calculating binding free energies. chemscene.comrsc.org

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound This table outlines the type of data that would be generated from MD simulations, as specific data for the target molecule is not available in the searched literature.

| Analysis Type | Information Gained | Relevance |

|---|---|---|

| Conformational Sampling | Identification of dominant ring conformations (e.g., chair vs. boat) and their interconversion rates. | Understanding the molecule's flexibility and shape in solution. researchgate.net |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time, indicating structural stability. rsc.org | A stable RMSD suggests the simulation has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of specific parts of the molecule. rsc.org | Highlights which atoms or functional groups are most mobile. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Characterizes the solvation shell and specific interactions like hydrogen bonding. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds with solvent or other molecules. | Crucial for understanding solubility and intermolecular recognition. researchgate.net |

Ab Initio and Semi-Empirical Calculations for Reactivity Predictions

Ab initio and semi-empirical methods are additional quantum chemical tools used to predict molecular properties, particularly reactivity. Ab initio methods, like Møller–Plesset perturbation theory (MP2), are highly accurate but computationally expensive, deriving their results from first principles without experimental data. aps.org Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate.

For this compound, these methods would be applied to predict its reactivity in chemical reactions. A key application is the calculation of reaction pathways and transition state energies. arxiv.org By mapping the potential energy surface of a reaction, chemists can determine the energy barriers (activation energies) for different potential reactions, predicting which products are most likely to form and under what conditions. nih.gov

Reactivity descriptors, often derived from the outputs of these calculations, provide quantitative measures of a molecule's chemical behavior. For instance, the Fukui function can be calculated to predict the most likely sites for nucleophilic or electrophilic attack with greater precision than a simple MESP map. These predictions are vital for guiding synthetic organic chemistry, helping to design experiments to achieve a desired chemical transformation. While DFT is often used for this purpose, ab initio methods can serve as a benchmark for higher accuracy. aps.org

Table 3: Reactivity Descriptors Potentially Derived from Ab Initio/Semi-Empirical Calculations This table is illustrative, showing the types of reactivity indices that would be calculated, as specific data for the target molecule is not available in the searched literature.

| Reactivity Descriptor | Predicted Locus/Value | Chemical Interpretation |

|---|---|---|

| Proton Affinity | Nitrogen atom of the imine | Predicts the most likely site of protonation. |

| Fukui Function (f-) | High value on the nitrogen atom | Indicates the most probable site for electrophilic attack. |

| Fukui Function (f+) | High value on the carbon of the C=N bond | Indicates the most probable site for nucleophilic attack. |

| Transition State Energy | Reaction-dependent (e.g., ~20-30 kcal/mol for a hypothetical reaction) | Determines the kinetic feasibility of a chemical reaction; a lower barrier means a faster reaction. |

| Reaction Enthalpy (ΔH) | Reaction-dependent (e.g., negative for an exothermic reaction) | Predicts whether a reaction will release or absorb heat. |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 2,3,4,5 Tetrahydropyridine 3 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. ipb.ptuobasrah.edu.iq It provides information on the chemical environment, connectivity, and stereochemistry of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). uobasrah.edu.iq For 2,3,4,5-tetrahydropyridine-3-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed for a complete structural assignment.

The ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns (multiplicity). The protons on the tetrahydropyridine (B1245486) ring would exhibit characteristic chemical shifts and coupling constants, which are influenced by their spatial relationships. For instance, protons on carbons adjacent to the nitrogen atom would be expected to resonate at a lower field (higher ppm) compared to those further away.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would have a characteristic chemical shift in the range of 110-125 ppm. The carbons of the tetrahydropyridine ring would appear at distinct chemical shifts, with those bonded to the nitrogen atom being deshielded.

To illustrate the type of data obtained, the following table presents hypothetical ¹H and ¹³C NMR data for this compound, based on the analysis of related structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

| H-2 | ~3.5 | - | Triplet |

| C-2 | - | ~45 | - |

| H-3 | ~3.0 | - | Multiplet |

| C-3 | - | ~30 | - |

| H-4 | ~1.9 | - | Multiplet |

| C-4 | - | ~25 | - |

| H-5 | ~2.2 | - | Multiplet |

| C-5 | - | ~28 | - |

| C-6 | - | ~160 | - |

| CN | - | ~120 | - |

Note: This table is illustrative and contains hypothetical data.

Mass Spectrometry (MS) Techniques for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.ukuni-saarland.de For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) would be utilized.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would provide the elemental composition, confirming the molecular formula.

The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uklibretexts.orglibretexts.org In the case of this compound, characteristic fragmentation pathways would involve the loss of small neutral molecules or radicals from the tetrahydropyridine ring. The nitrile group could also be involved in specific fragmentation processes. The study of fragmentation patterns of related pyrimidinethiones has shown that the initial fragmentation often involves the loss of side groups, followed by the cleavage of the heterocyclic ring. sapub.org

A hypothetical fragmentation pattern for this compound is presented in the table below.

| m/z Value | Proposed Fragment | Fragment Lost |

| 108 | [M]⁺ | - |

| 81 | [M - HCN]⁺ | HCN |

| 82 | [M - CN]⁺ | CN |

| 54 | [C₄H₆]⁺ | C₂H₄N₂ |

Note: This table is illustrative and contains hypothetical data based on general fragmentation principles.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry.

The table below summarizes key crystallographic data for this related compound.

| Parameter | Value |

| Compound Name | 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate |

| Molecular Formula | C₁₈H₁₄BrN₃O · 0.5H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 28.539(3) |

| b (Å) | 7.9350(7) |

| c (Å) | 16.516(2) |

| **β (°) ** | 114.156(4) |

| Volume (ų) | 3418.3(6) |

| Z | 8 |

Data sourced from studies on substituted tetrahydropyridine derivatives.

These data allow for the precise determination of the molecular geometry and the study of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the solid-state behavior of the compound.

Emerging Research Frontiers in 2,3,4,5 Tetrahydropyridine 3 Carbonitrile Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of tetrahydropyridine (B1245486) rings is a cornerstone of organic synthesis, and the development of efficient catalytic systems is crucial for accessing structurally diverse derivatives. auctoresonline.org Multicomponent reactions (MCRs) have emerged as a powerful strategy for the one-pot synthesis of complex molecules like tetrahydropyridines, offering high atom economy and procedural simplicity. nih.gov

Recent research has highlighted the use of various catalysts to promote the synthesis of tetrahydropyridine derivatives. For instance, a one-pot, three-component cyclocondensation reaction for the synthesis of 1,4,5,6-tetrahydropyrimidine-5-carbonitrile analogues has been successfully promoted by transition metal halides like ZrOCl2. This method offers good to excellent yields under mild conditions, with the catalyst being recoverable and reusable.

Another innovative approach involves the use of a novel biopolymer-based catalyst derived from agar (B569324) and piperazine. This heterogeneous catalyst has proven effective in the multicomponent synthesis of N-aryl-4-aryl-substituted dihydropyridines, a class of compounds structurally related to tetrahydropyridines. The use of such green catalysts aligns with the growing demand for sustainable chemical processes.

The stereoselective formation of polysubstituted 1,4,5,6-tetrahydropyridines has been achieved through a multicomponent reaction involving aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297). nih.gov This domino reaction, which proceeds through a sequence of Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization, can lead to the formation of multiple stereogenic centers with high selectivity. nih.gov

Table 1: Comparison of Catalytic Systems for Tetrahydropyridine Synthesis

| Catalyst System | Reaction Type | Key Advantages | Relevant Compound Synthesized |

| Zirconyl chloride (ZrOCl2) | Three-component cyclocondensation | Mild conditions, high yields, reusable catalyst | 1,4,5,6-Tetrahydropyrimidine-5-carbonitrile analogues |

| Agar-piperazine biopolymer | Multicomponent reaction | Green, heterogeneous catalyst | N-aryl-4-aryl-substituted dihydropyridines |

| None (domino reaction) | Multicomponent domino reaction | High stereoselectivity, formation of multiple C-C and C-N bonds in one pot | Polysubstituted 1,4,5,6-tetrahydropyridines |

Exploration of Undiscovered Reactivity Patterns

The 2,3,4,5-tetrahydropyridine-3-carbonitrile scaffold contains a unique combination of functional groups—an imine, a nitrile, and a tetrahydropyridine ring—that suggests a rich and largely unexplored reactivity. The endocyclic imine (C=N) bond is a key feature, making the molecule susceptible to a variety of chemical transformations. wikipedia.org

One area of emerging interest is the participation of tetrahydropyridines in cycloaddition reactions. The imine moiety can act as a dienophile in inverse-electron-demand Diels-Alder reactions, a powerful tool for the construction of complex heterocyclic systems. auctoresonline.orgwikipedia.org For instance, electron-deficient 1,2,3-triazines have been shown to undergo rapid cycloaddition with electron-rich dienophiles. nih.gov By analogy, the electron-withdrawing nitrile group in this compound could influence its reactivity in similar cycloaddition reactions. The reaction of 5-aryl-3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-amino-4-aryl-1,3-oxazoles has been studied, leading to the formation of bipyridine-6-carbonitriles, showcasing the reactivity of a nitrile-substituted heterocyclic system. urfu.ru

Furthermore, the C=N bond can undergo nucleophilic additions, analogous to the reactions of aldehydes and ketones. wikipedia.org This allows for the introduction of a wide range of substituents at the carbon atom of the imine. The reduction of the imine bond to the corresponding amine provides a route to chiral piperidine (B6355638) derivatives. wikipedia.org

The functionalization of the tetrahydropyridine ring itself is another avenue for exploration. For example, direct nitration has been used to introduce nitro groups onto the aromatic ring of 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones, demonstrating that electrophilic substitution reactions can be employed to modify the core structure. researchgate.net

Integration into Advanced Materials Science Research

While the primary focus of tetrahydropyridine research has been in medicinal chemistry, the unique structural and electronic properties of this compound suggest its potential for integration into advanced materials. The presence of both a polymerizable C=N bond and a polar nitrile group opens up possibilities for the design of novel functional polymers.

Imines are known to undergo polymerization to form polyimines. wikipedia.org These materials are of interest due to their potential applications as vitrimers, which are a class of polymers that can be reprocessed and recycled due to the dynamic nature of their chemical bonds. wikipedia.org The incorporation of the rigid tetrahydropyridine ring and the polar nitrile group into a polyimine backbone could lead to materials with unique thermal and mechanical properties.

The solid-phase synthesis of heterocyclic compounds, such as pteridinones and pyrimidodiazepinones, has been demonstrated on polymer supports. nih.gov This methodology could potentially be adapted for the synthesis of this compound derivatives, allowing for their incorporation into polymer-based combinatorial libraries for high-throughput screening in materials discovery.

Computational Design and Predictive Modeling for New this compound Analogues

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. For this compound, computational methods can be employed to predict the biological activity and physicochemical properties of novel analogues, thereby guiding synthetic efforts.

Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful in silico techniques. researchgate.netnih.govnih.govdovepress.comnih.govresearchgate.netnih.govresearchgate.net For example, 3D-QSAR studies on tetrahydropyran (B127337) derivatives have been used to rationalize their inhibitory activities and selectivity. nih.gov Similar methodologies can be applied to a series of this compound analogues to build predictive models for their biological activities. These models can then be used to virtually screen large libraries of compounds and identify promising candidates for synthesis and testing.

Computational studies can also provide insights into the electronic structure and reactivity of the molecule. Density Functional Theory (DFT) calculations, for instance, can be used to study the charge distribution and vibrational frequencies of aminopyridines, providing a deeper understanding of their chemical behavior. researchgate.net Such calculations on this compound could help in predicting its reactivity in various chemical transformations and its potential interactions with biological targets or other molecules in a material.

Table 2: Computational Methods in Tetrahydropyridine Research

| Computational Method | Application | Potential Insights for this compound |

| Molecular Docking | Predicting binding modes of ligands to target proteins. | Identification of potential biological targets and rational design of more potent analogues. researchgate.netnih.govnih.gov |

| 3D-QSAR | Correlating 3D molecular properties with biological activity. | Development of predictive models for biological activity, guiding the design of new derivatives with enhanced properties. nih.govresearchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure and properties. | Understanding reactivity, charge distribution, and spectroscopic properties. researchgate.net |

| In silico ADME Prediction | Predicting absorption, distribution, metabolism, and excretion properties. | Assessing the drug-likeness of new analogues early in the design process. nih.govdovepress.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.